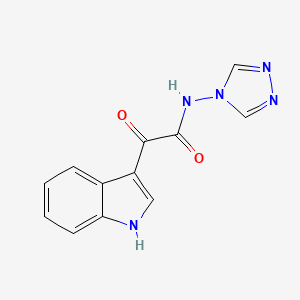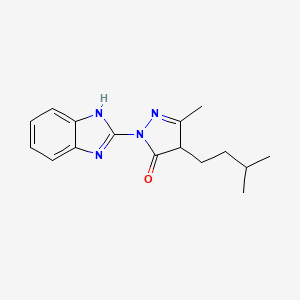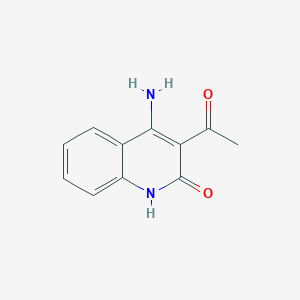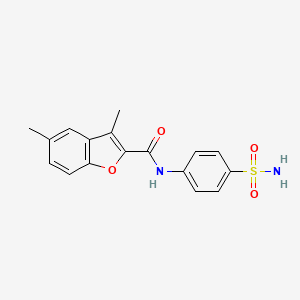
2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide is a synthetic compound that features both an indole and a triazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The indole ring is a core structure in many natural products and pharmaceuticals, while the triazole ring is known for its stability and ability to form hydrogen bonds, enhancing the compound’s pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamide Group: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the 2-(1H-indol-3-yl)-2-oxoacetamide intermediate.
Formation of the Triazole Ring: The final step involves the reaction of the intermediate with 4H-1,2,4-triazole under reflux conditions in a suitable solvent like toluene, with sodium bicarbonate as a base to yield the target compound
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Hydroxyl derivatives of the acetamide group.
Substitution Products: Various substituted triazole derivatives
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic amino acids in proteins through π-π stacking interactions, while the triazole ring can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1H-indole-3-carboxamide: Shares the indole ring but lacks the triazole ring.
4H-1,2,4-triazole-3-carboxamide: Contains the triazole ring but lacks the indole ring.
Uniqueness: 2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide is unique due to the presence of both the indole and triazole rings, which confer a combination of biological activities and pharmacokinetic properties not found in compounds containing only one of these rings. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9N5O2 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C12H9N5O2/c18-11(12(19)16-17-6-14-15-7-17)9-5-13-10-4-2-1-3-8(9)10/h1-7,13H,(H,16,19) |
InChI Key |
XTNXFVQOMMXMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B15097241.png)
![4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B15097245.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097246.png)

![7,7-dimethyl-1-[({2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B15097275.png)
![2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15097277.png)

![N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15097296.png)
![4-phenyl-2-[(phenylmethyl)thio]Thiazole](/img/structure/B15097303.png)
![1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclopentane]](/img/structure/B15097312.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B15097320.png)
![1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine](/img/structure/B15097322.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15097328.png)
